(9E)-4H-Imidazo[4,5-b][1,4]diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E)-4H-Imidazo[4,5-b][1,4]diazocine is a heterocyclic compound that features a unique structure with fused imidazole and diazocine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-4H-Imidazo[4,5-b][1,4]diazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with diazocine precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(9E)-4H-Imidazo[4,5-b][1,4]diazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b][1,4]diazocine oxides, while reduction can produce reduced derivatives with altered electronic properties.
Scientific Research Applications
(9E)-4H-Imidazo[4,5-b][1,4]diazocine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of (9E)-4H-Imidazo[4,5-b][1,4]diazocine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Diazocine: A compound with an eight-membered ring containing two nitrogen atoms.
Uniqueness
(9E)-4H-Imidazo[4,5-b][1,4]diazocine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing molecules with specific biological activities and material properties .
Biological Activity
(9E)-4H-Imidazo[4,5-b][1,4]diazocine is a compound belonging to the imidazo[4,5-b] class of heterocycles, known for their diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antiviral, and antibacterial effects, supported by recent research findings and case studies.
Structural Characteristics
The structure of this compound is characterized by a fused bicyclic system that contributes to its biological activity. The molecular formula and key structural features are summarized in the following table:
Property | Details |
---|---|
Molecular Formula | C₁₁H₈N₄ |
Molecular Weight | 216.21 g/mol |
Structure | Fused imidazole rings |
Key Functional Groups | Imidazole and diazocine moieties |
Anticancer Activity
Recent studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance:
- A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines demonstrated strong antiproliferative effects on various human cancer cell lines. The most potent compounds showed IC₅₀ values in the sub-micromolar range against colon carcinoma cells (IC₅₀ 0.4 μM) .
- The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.
Antiviral Activity
The antiviral potential of this compound derivatives has been explored against a broad spectrum of viruses:
- In vitro studies indicated that certain derivatives possess activity against both DNA and RNA viruses. For example, specific amidino-substituted derivatives displayed noteworthy antiviral effects with IC₅₀ values below 10 μM against several viral strains .
Antibacterial Activity
While primarily noted for its anticancer and antiviral properties, some derivatives also exhibit antibacterial effects:
- Among the tested compounds, one derivative showed moderate antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 μM . However, most compounds did not demonstrate significant antibacterial properties.
Case Studies
- Colon Cancer Treatment : A study highlighted the efficacy of an amidino-substituted derivative of imidazo[4,5-b][1,4]diazocine in inhibiting colon cancer cell lines. The compound's selective action at low concentrations suggests potential for development as a targeted cancer therapy .
- Viral Infections : Another investigation reported on the antiviral efficacy of a specific imidazo derivative against influenza virus strains. The compound inhibited viral replication effectively at concentrations that were non-toxic to host cells .
Properties
CAS No. |
950684-23-8 |
---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b][1,4]diazocine |
InChI |
InChI=1S/C7H6N4/c1-2-4-9-7-6(8-3-1)10-5-11-7/h1-5H,(H,8,9,10,11) |
InChI Key |
WCLAZAOJBVOOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=NC=C1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.